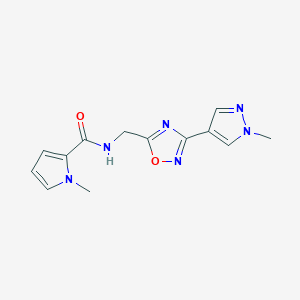

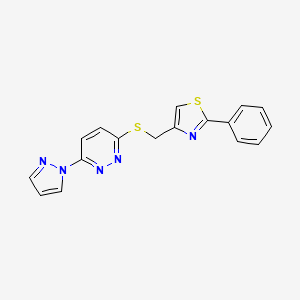

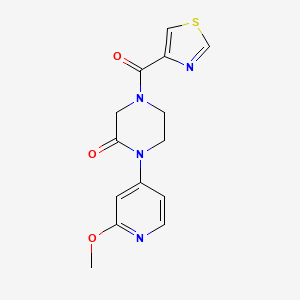

![molecular formula C22H23N3O2S B2659909 1-(4-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone CAS No. 897476-42-5](/img/structure/B2659909.png)

1-(4-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone” is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications

Electrochemical Synthesis and Reaction Mechanisms

Electrochemical synthesis techniques have been applied to derivatives of the specified compound, demonstrating the potential for creating new arylthiobenzazoles. These processes involve electrochemical oxidation in the presence of nucleophiles, indicating a method for generating p-quinone imine which participates in Michael addition reactions with 2-SH-benzazoles. This pathway suggests a versatile approach for synthesizing disubstituted derivatives and exploring oxidation mechanisms in organic chemistry (Amani & Nematollahi, 2012).

Green Chemistry and Microwave-Assisted Synthesis

Innovative green chemistry approaches, such as microwave-assisted synthesis, have been employed to efficiently synthesize derivatives of this compound. These methods emphasize eco-friendly practices and have been shown to significantly accelerate reactions, offering an environmentally sustainable alternative to conventional synthesis techniques. The crystalline structures of the synthesized products have been characterized, demonstrating the efficacy of microwave irradiation in organic synthesis processes (Said et al., 2020).

Antimicrobial and Antiviral Activities

Several studies have investigated the antimicrobial and antiviral properties of derivatives, revealing that certain compounds exhibit significant activities against a range of bacteria and fungi. These findings underscore the potential for developing new antimicrobial agents based on this chemical framework. The studies cover various synthetic strategies and biological evaluations, providing insights into the structure-activity relationships that govern antimicrobial efficacy (Rajkumar, Kamaraj, & Krishnasamy, 2014); (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Crystal Structure Analysis

The analysis of crystal structures of derivatives offers valuable information on their conformation and molecular interactions. Such studies can inform the design of compounds with desired physical and chemical properties, facilitating the optimization of biological activity and solubility. Detailed structural analysis through X-ray diffraction and Hirshfeld Surface Analysis provides a foundation for understanding the molecular basis of the compound's reactivity and interactions (Faizi, Ahmad, & Golenya, 2016).

Properties

IUPAC Name |

1-[4-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c1-3-16-5-4-6-19-20(16)23-22(28-19)25-13-11-24(12-14-25)21(27)18-9-7-17(8-10-18)15(2)26/h4-10H,3,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSNNHSLXJERLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

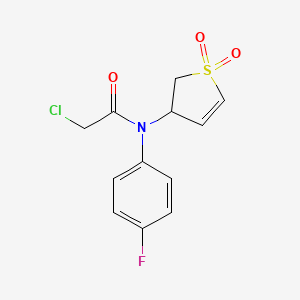

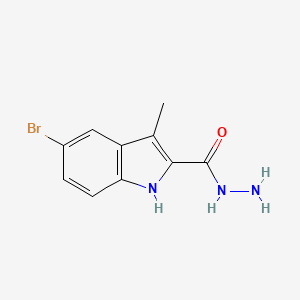

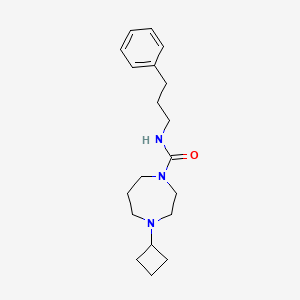

![2-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2659841.png)

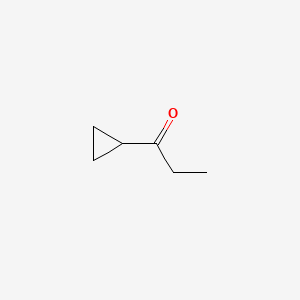

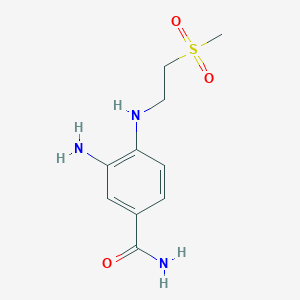

![[2-(4-Ethylanilino)-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B2659846.png)

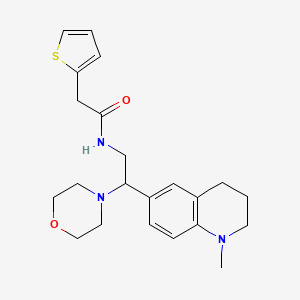

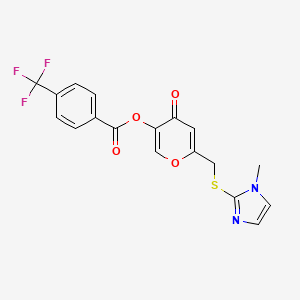

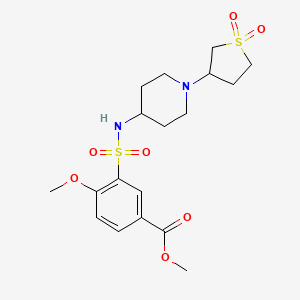

![Ethyl 4-{13-chloro-6-fluoro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene}piperidine-1-carboxylate](/img/structure/B2659847.png)